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Compound of Interest

Compound Name: Caesium sulfide

Cat. No.: B13747357 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the electronic band structure of

caesium sulfide (Cs₂S), a material of interest in various scientific and technological domains.

While direct experimental data on the electronic band structure of Cs₂S is limited, this

document synthesizes available theoretical and experimental information on analogous alkali-

metal sulfides to project the expected properties of Cs₂S. Furthermore, it outlines detailed

hypothetical experimental and computational protocols for the definitive characterization of its

electronic properties.

Introduction to Caesium Sulfide
Caesium sulfide (Cs₂S) is an ionic compound formed from the alkali metal caesium and the

chalcogen sulfur. Like other alkali-metal sulfides, it is expected to be a wide-bandgap

semiconductor. The electronic band structure of a material dictates its electrical and optical

properties, making its characterization crucial for potential applications. The bonding in Cs₂S is

predominantly ionic, with a significant transfer of electrons from the caesium to the sulfur

atoms[1].

Crystal Structure
Caesium sulfide has been reported to crystallize in two primary structures: a cubic anti-fluorite

structure (space group Fm-3m) at ambient conditions and an orthorhombic structure[2][3]. In

the anti-fluorite structure, the Cs⁺ ions occupy the tetrahedral interstitial sites of a face-
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centered cubic (FCC) lattice of S²⁻ ions. The crystal structure is a fundamental determinant of

the electronic band structure.

Table 1: Crystallographic Data for Caesium Sulfide

Property Value Crystal Structure Reference

Lattice Parameter (a) ~8.541 Å Orthorhombic (Pnma) [2]

Lattice Parameter (b) ~5.365 Å Orthorhombic (Pnma) [2]

Lattice Parameter (c) ~10.354 Å Orthorhombic (Pnma) [2]

Crystal System Cubic Anti-fluorite [3]

Electronic Band Structure: A Theoretical
Perspective
Direct theoretical calculations of the electronic band structure of caesium sulfide are not

readily available in the published literature. However, studies on other alkali-metal sulfides

(Li₂S, Na₂S, K₂S, and Rb₂S) provide valuable insights into the expected electronic properties of

Cs₂S[4][5].

A first-principles study using the tight-binding linear muffin-tin orbital (TB-LMTO) method with

the local density approximation (LDA) has shown that Li₂S, K₂S, and Rb₂S are indirect

bandgap semiconductors, while Na₂S possesses a direct bandgap[4][5]. The valence band

maximum (VBM) in these materials is typically located at the Γ point, while the conduction band

minimum (CBM) is at the X point for the indirect gap materials[5].

Table 2: Calculated Electronic Properties of Alkali-Metal Sulfides (TB-LMTO with LDA)
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Compound Bandgap Type Bandgap (eV)

Li₂S Indirect 3.72

Na₂S Direct 2.95

K₂S Indirect 2.60

Rb₂S Indirect 2.45

Source: Eithiraj et al. (2007)[4][5]

Based on the trend of decreasing bandgap energy with increasing cation atomic number, it is

reasonable to predict that caesium sulfide will be an indirect bandgap semiconductor with a

bandgap value lower than that of Rb₂S (i.e., < 2.45 eV). The larger ionic radius of caesium

would lead to a larger lattice constant, which generally results in a smaller bandgap.

Experimental and Computational Protocols
To definitively determine the electronic band structure of caesium sulfide, a combination of

experimental and computational techniques is required.

Experimental Protocol: Angle-Resolved Photoemission
Spectroscopy (ARPES)
ARPES is a powerful technique for directly mapping the electronic band structure of crystalline

solids.

Methodology:

Sample Preparation: High-quality single crystals of Cs₂S are essential. These can be grown

using a suitable technique like the Bridgman method. The crystal is then cleaved in-situ

under ultra-high vacuum (UHV) to expose a clean, atomically flat surface.

Instrumentation: A high-resolution ARPES system equipped with a hemispherical electron

analyzer and a UV or synchrotron light source is required.
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Measurement: The sample is irradiated with monochromatic photons of a specific energy.

The kinetic energy and emission angle of the photoemitted electrons are measured by the

analyzer.

Data Analysis: By scanning the emission angle and analyzing the energy distribution of the

photoelectrons, the energy-momentum relationship of the electrons within the material (i.e.,

the band structure) can be reconstructed.
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Caption: Logical workflow for calculating the electronic band structure of Cs₂S using DFT.
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Conclusion
While direct experimental data for the electronic band structure of caesium sulfide remains to

be reported, a comprehensive analysis of its alkali-metal sulfide analogues strongly suggests

that Cs₂S is an indirect bandgap semiconductor with a bandgap of less than 2.45 eV. The

precise determination of its electronic properties awaits dedicated experimental and

computational investigations as outlined in this guide. Such studies will be instrumental in

unlocking the potential of caesium sulfide in various technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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